molecular formula C22H30N2O2 B2393599 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide CAS No. 1008458-07-8

2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide

Cat. No.: B2393599
CAS No.: 1008458-07-8
M. Wt: 354.494
InChI Key: SUYXVLBKQYJURG-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide, provided as a high-purity standard for research applications. The structure of this molecule incorporates an adamantane moiety, a hydrophobic cage-like structure known for its lipid solubility and ability to enhance bioavailability in pharmaceutical agents . The presence of the 4-methylphenyl (p-tolyl) group is a common feature in compounds with diverse biological activities. The specific research applications, mechanism of action, and biological targets for this particular molecule are not currently detailed in the available scientific literature and require further investigation by qualified researchers. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-14-3-5-19(6-4-14)24-21(26)15(2)23-20(25)13-22-10-16-7-17(11-22)9-18(8-16)12-22/h3-6,15-18H,7-13H2,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYXVLBKQYJURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)NC(=O)CC23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide typically involves the reaction of 1-adamantylamine with 2-bromoacetyl chloride to form 2-(1-adamantyl)acetyl chloride. This intermediate is then reacted with N-(4-methylphenyl)propanamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrocarbons.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of adamantyl-containing compounds have shown cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)
  • HepG2 (liver cancer)

In vitro tests revealed that certain derivatives demonstrated selective cytotoxicity while sparing normal cells, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

Research has also explored the antimicrobial potential of compounds similar to 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide. Preliminary studies suggest that such compounds exhibit significant activity against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds were around 256 µg/mL, indicating a potential for use in treating bacterial infections.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, similar compounds have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This suggests that this compound could have therapeutic implications in neuropharmacology .

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, a series of adamantyl derivatives were synthesized and evaluated for their anticancer activity. The results indicated that certain derivatives exhibited IC50 values as low as 10.56 µM against HepG2 cells, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of adamantyl derivatives found that several compounds demonstrated significant inhibition against Staphylococcus aureus. The research utilized standard disk diffusion methods to determine efficacy, with results indicating a promising avenue for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. This modulation leads to a reduction in the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation and pain.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The adamantyl group distinguishes this compound from other propanamide derivatives. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Evidence ID
Target Compound 1-Adamantyl, 4-methylphenyl ~352.47 High lipophilicity (predicted)
2-{Acetyl[(4-methylphenyl)sulfonyl]amino}-N-(4-aminophenyl)propanamide Sulfonyl, acetyl, 4-aminophenyl Antifungal activity (Aspergillus niger)
N-(4-Methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide Thioether, 4-methoxyphenyl Potential CNS activity (inferred)
Tasimelteon (Hetlioz®) Benzofuranyl, cyclopropylmethyl 245.32 Melatonin receptor agonist
N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide Oxamoyl, 4-methylphenyl 310.34 Crystalline packing via N–H⋯O bonds
  • Adamantyl vs.
  • Adamantyl vs. Benzofuranyl (Tasimelteon) : While tasimelteon’s benzofuranyl group enables melatonin receptor binding, the adamantyl moiety may favor interactions with hydrophobic pockets in other targets, such as viral proteins or lipid-rich tissues .

Crystallography and Molecular Interactions

  • Crystal Packing : N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide () forms dimers via N–H⋯O and C–H⋯O interactions, creating extended chains. The adamantyl group’s rigidity may disrupt such packing, leading to altered solubility and melting points .

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity and Bioavailability : The adamantyl group’s logP contribution (~4.5) significantly exceeds that of sulfonyl (logP ~0.5) or acetyl (logP ~-0.3) groups, favoring tissue distribution but requiring formulation adjustments for solubility .
  • Steric Effects on Binding : Adamantyl’s bulk may limit interactions with shallow binding pockets but enhance affinity in hydrophobic regions, as seen in adamantane-based antivirals .

Biological Activity

Overview

2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide is a synthetic compound belonging to the class of adamantane derivatives. This compound has gained attention in medical research due to its potential therapeutic effects, particularly its anti-inflammatory and analgesic properties. Its unique structure allows it to interact with various biological pathways, making it a candidate for further investigation in pharmacological applications.

  • IUPAC Name : this compound
  • Molecular Formula : C22H30N2O2
  • CAS Number : 1008458-07-8

While the precise biological targets of this compound remain largely unknown, its structural similarities to other adamantane derivatives suggest potential interactions with cellular receptors and enzymes. Adamantane derivatives are known for their high reactivity and ability to modulate various biochemical pathways.

Potential Mechanisms:

  • Cell Signaling Pathways : The compound may influence signaling pathways related to inflammation and pain response.
  • Oxidative Stress Modulation : Similar compounds have shown the ability to reduce oxidative stress markers in cellular models, indicating a potential neuroprotective effect.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on related adamantane derivatives have demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-α and IL-1β, which are critical in inflammatory processes.

Neuroprotective Effects

In related studies, compounds with adamantane structures have been shown to protect neuronal cells from oxidative damage induced by amyloid beta (Aβ), a hallmark of Alzheimer's disease. This suggests that this compound may also possess neuroprotective qualities by modulating oxidative stress and inflammatory responses in the brain .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduction in TNF-α and IL-1β levels,
NeuroprotectiveAttenuation of Aβ-induced oxidative stress
AnalgesicPotential modulation of pain pathways

Pharmacokinetics

The pharmacokinetic profile of adamantane derivatives typically includes absorption, distribution, metabolism, and excretion phases. While specific data on this compound is limited, related compounds often undergo metabolic transformations such as hydrolysis and hydroxylation, which could influence their therapeutic efficacy.

Future Directions

The exploration of this compound's biological activity presents several avenues for research:

  • Clinical Trials : Investigating its efficacy in treating inflammatory diseases or neurodegenerative conditions.
  • Mechanistic Studies : Elucidating the specific biochemical pathways affected by this compound.
  • Synthesis of Derivatives : Developing analogs with improved potency or selectivity for therapeutic targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide?

  • Methodology : Multi-step organic synthesis involving adamantyl-acetic acid activation (e.g., via mixed anhydride or HOBt/EDCI coupling) followed by amidation with 4-methylaniline. Purification via column chromatography and recrystallization (e.g., using ethyl acetate/petroleum ether mixtures) ensures high purity. Characterization requires NMR (¹H/¹³C), IR, and HRMS .
  • Key Considerations : Optimize reaction stoichiometry to avoid byproducts like oxamoyl derivatives observed in analogous syntheses .

Q. How can the compound’s structural integrity be validated experimentally?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for N-{2-[N-(4-methylphenyl)oxamoyl]-phenyl}propanamide (space group P1, tri-clinic system) .
  • Spectroscopy : Compare ¹H NMR shifts of adamantyl protons (δ 1.6–2.1 ppm) and aromatic protons (δ 7.0–7.5 ppm) to computational predictions (DFT/B3LYP) .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodology :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., ACAT inhibition protocols as in Sah 58-035 analogs) .
  • Antimicrobial activity : Follow CLSI guidelines for MIC determination against S. aureus and E. coli .
    • Data Interpretation : Compare IC₅₀ values with structurally related propanamides (e.g., N-[2-(3-benzylphenyl)ethyl]propanamide) to identify substituent effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for adamantyl-propanamide derivatives?

  • Methodology :

  • Comparative analysis : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl, thiophene) and tabulate bioactivity data (Table 1) .

  • Computational modeling : Perform docking studies (AutoDock Vina) to correlate adamantyl hydrophobicity with target binding (e.g., ACAT1 or CXCR2) .

    Table 1. SAR of Propanamide Derivatives

    SubstituentEnzyme Inhibition (IC₅₀, μM)Antimicrobial Activity (MIC, μg/mL)
    4-Methylphenyl12 ± 1025 (Gram+)
    4-Fluorophenyl9 ± 750 (Gram–)
    Thiophene14 ± 9>100
    Data adapted from

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
  • Reproducibility tests : Validate ACAT inhibition in multiple models (e.g., rat liver microsomes vs. human recombinant enzyme) .
    • Case Study : Discrepancies in Sah 58-035 analogs’ IC₅₀ values (0.3 μM vs. 12 μM) were linked to assay temperature (25°C vs. 37°C) .

Q. What crystallographic insights explain the compound’s conformational stability?

  • Methodology : Analyze X-ray data (e.g., C–H···π interactions, S(5) ring motifs) to identify stabilizing forces. For example, N–H···O hydrogen bonds in N-{2-[N-(4-methylphenyl)oxamoyl]-phenyl}propanamide form R₂²(12) and R₂²(18) ring motifs, reducing torsional strain .
  • Advanced Tools : Use PLATON for Hirshfeld surface analysis and Mercury for packing diagrams .

Q. How to design experiments for probing metabolic pathways of adamantyl-propanamides?

  • Methodology :

  • In vitro metabolism : Incubate with liver microsomes (CYP3A4/CYP2D6 isoforms) and analyze metabolites via LC-HRMS .
  • Oxidation/Reduction : Monitor quinone formation (UV-Vis at 450 nm) or amine reduction (TLC, ninhydrin staining) .

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